

An In-depth Technical Guide to 3-Formyl-4-benzyloxyphenylboronic acid

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Compound of Interest

Compound Name:	3-Formyl-4-benzyloxyphenylboronic acid
Cat. No.:	B111397

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **3-Formyl-4-benzyloxyphenylboronic acid**. This bifunctional organic compound serves as a critical building block in medicinal chemistry and materials science, valued for its capacity to participate in a variety of chemical transformations.

Core Chemical Properties

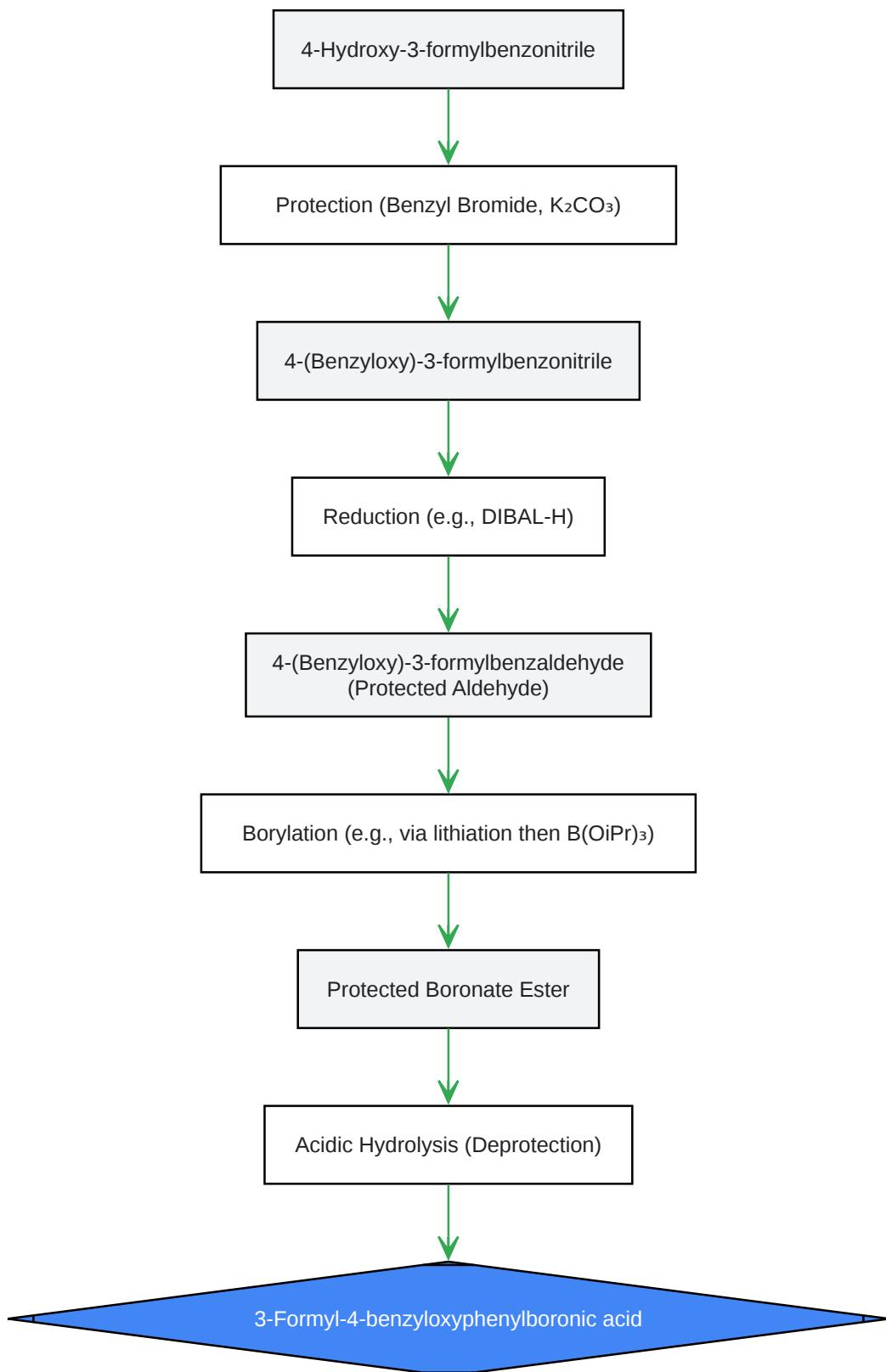
3-Formyl-4-benzyloxyphenylboronic acid is a solid organic compound characterized by the presence of three key functional groups: a boronic acid, a benzaldehyde, and a benzyl ether. This unique combination makes it a versatile reagent in organic synthesis.

Table 1: Physicochemical Properties of **3-Formyl-4-benzyloxyphenylboronic acid**

Property	Value	Reference
CAS Number	1228829-23-9	
Molecular Formula	C ₁₄ H ₁₃ BO ₄	
Molecular Weight	256.07 g/mol	
Appearance	Solid / Powder	
Purity	≥96%	
Storage Temperature	Ambient	
InChI Key	APMKPYLKZTWKX- UHFFFAOYSA-N	
SMILES String	OB(O)c1ccc(OCc2cccc2)c(C =O)c1	

Synthesis Pathway

The synthesis of substituted formylphenylboronic acids typically involves a multi-step process that protects the reactive aldehyde group, followed by the introduction of the boronic acid moiety, and subsequent deprotection. A general and plausible synthetic route starting from 4-hydroxy-3-formylbenzonitrile is outlined below.

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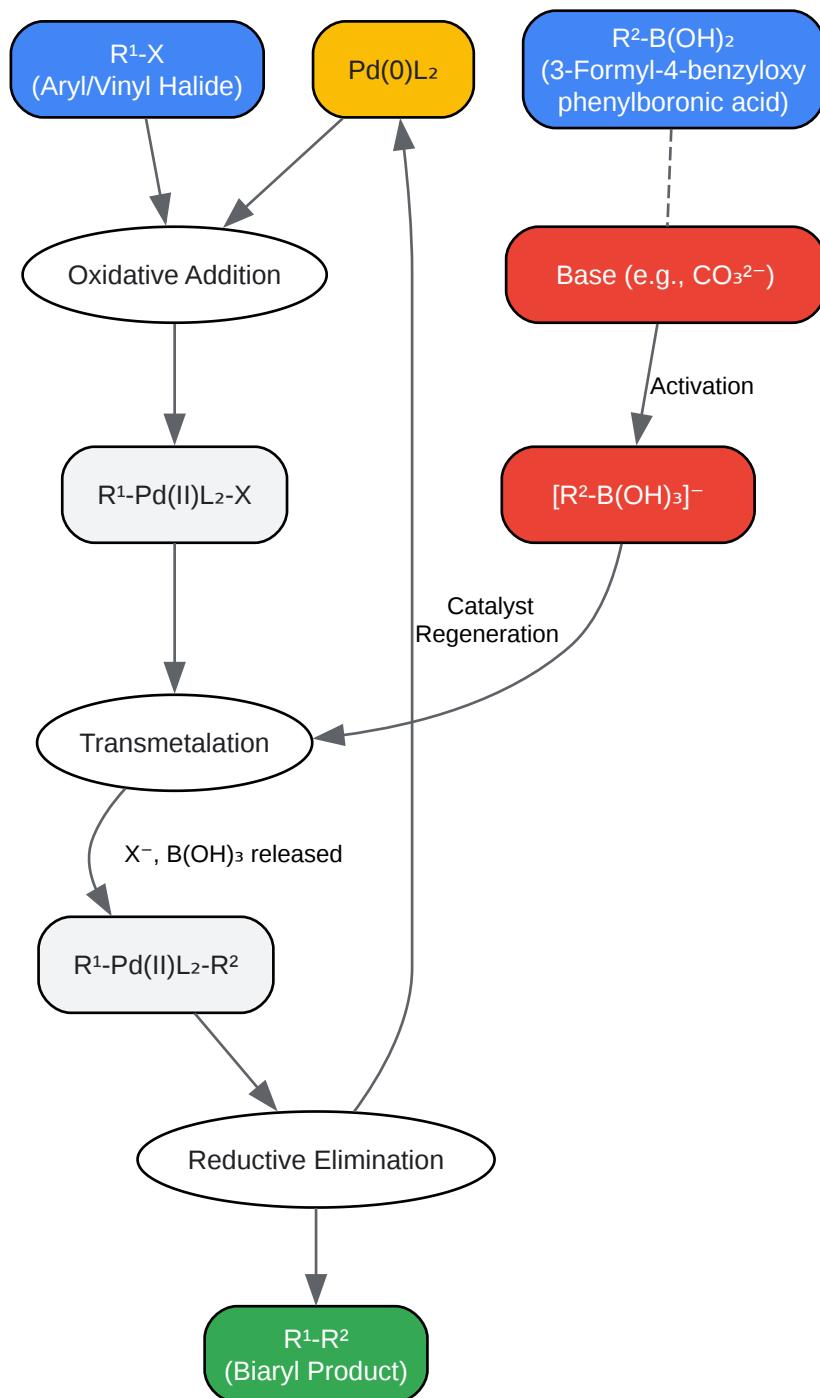
Caption: General synthetic workflow for **3-Formyl-4-benzyloxyphenylboronic acid**.

Reactivity and Key Applications

The utility of this compound stems from the orthogonal reactivity of its functional groups. The boronic acid is a key participant in palladium-catalyzed cross-coupling reactions, while the aldehyde can undergo a wide range of classical transformations.

The most prominent application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.^{[1][2]} This reaction enables the synthesis of complex biaryl compounds, which are common motifs in pharmaceuticals and electronic materials.^{[2][3]} **3-Formyl-4-benzyloxyphenylboronic acid** serves as the organoboron partner, coupling with various aryl or vinyl halides/triflates.

The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.^[4]

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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- Medicinal Chemistry: Phenylboronic acids are recognized for their ability to form reversible covalent bonds with diols, a property exploited in the design of enzyme inhibitors and

sensors for carbohydrates.[5][6] This compound provides a scaffold that can be elaborated into more complex drug candidates.[5][7]

- Materials Science: The biaryl structures synthesized using this building block are integral to the development of organic light-emitting diodes (OLEDs) and other functional materials.[7]
- Aldehyde Chemistry: The formyl group can be used as a handle for further modifications, including reductive amination, Wittig reactions, and oxidation to a carboxylic acid, adding another layer of synthetic versatility.

Experimental Protocols

This protocol is a representative example and may require optimization for specific substrates.

- Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), **3-Formyl-4-benzyloxyphenylboronic acid** (1.2-1.5 equiv.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equiv.).[8][9]
- Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.[8]
- Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature ranging from 80°C to 110°C. Monitor the reaction progress using TLC or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired biaryl compound.[9]

Safety and Handling

3-Formyl-4-benzyloxyphenylboronic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Pictograms: GHS07 (Exclamation mark).
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[10\]](#)

The product is chemically stable under standard ambient conditions (room temperature).[\[11\]](#)

For detailed information, consult the Safety Data Sheet (SDS) from the supplier.[\[10\]](#)[\[11\]](#)[\[12\]](#)

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